molecular formula C16H21N3OS B5591377 3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE

Cat. No.: B5591377
M. Wt: 303.4 g/mol
InChI Key: MHAZCHDVLQKHNJ-UHFFFAOYSA-N
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Description

3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the oxadiazole ring imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carbon disulfide and subsequent cyclization with hydrazine hydrate. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring or the oxadiazole ring.

Scientific Research Applications

3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE involves its interaction with specific molecular targets. For example, in antimicrobial applications, the compound may inhibit the growth of bacteria by interfering with essential enzymes or cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(AZEPAN-1-YL)METHYL]-5-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3,4-OXADIAZOLE-2-THIONE is unique due to the presence of the azepane ring, which can impart additional biological activity and chemical reactivity

Properties

IUPAC Name

3-(azepan-1-ylmethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3OS/c1-13-6-8-14(9-7-13)15-17-19(16(21)20-15)12-18-10-4-2-3-5-11-18/h6-9H,2-5,10-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHAZCHDVLQKHNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=S)O2)CN3CCCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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